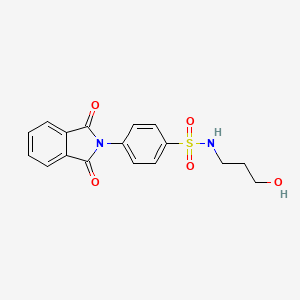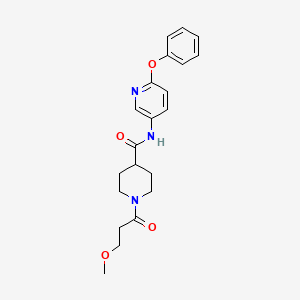![molecular formula C19H19NO4 B5164179 3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B5164179.png)
3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromen-6-one derivatives. This compound is characterized by the presence of a morpholine group attached to the chromen-6-one core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE typically involves a multi-step processThe reaction conditions often involve the use of formaldehyde and morpholine in the presence of a suitable solvent such as ethanol or DMF, and the reaction is typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-6-one core can be reduced to form a hydroxyl group.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
Applications De Recherche Scientifique
3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The morpholine group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The chromen-6-one core may also contribute to the compound’s biological effects by interacting with cellular signaling pathways and influencing gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chroman-4-one derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Morpholine-containing compounds: These compounds contain the morpholine group and are known for their diverse biological activities.
Uniqueness
3-HYDROXY-1-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE is unique due to the combination of the chromen-6-one core and the morpholine group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
3-hydroxy-1-methyl-4-(morpholin-4-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-12-10-16(21)15(11-20-6-8-23-9-7-20)18-17(12)13-4-2-3-5-14(13)19(22)24-18/h2-5,10,21H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHASJXEOCLJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5164123.png)
![2-[3-(2-Bromophenoxy)propylamino]ethanol](/img/structure/B5164138.png)
![2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-pyridin-3-ylacetamide](/img/structure/B5164140.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]-3-methylpiperidine](/img/structure/B5164146.png)

![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)


![2-(4-tert-butylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5164215.png)
![2-(4-tert-butylphenoxy)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B5164223.png)
